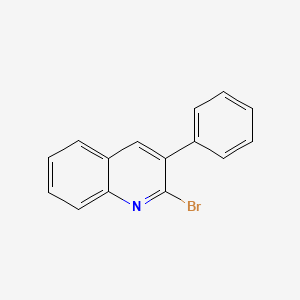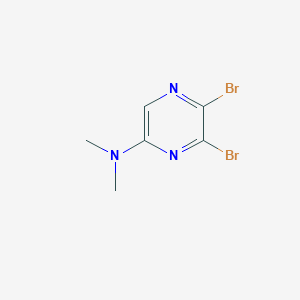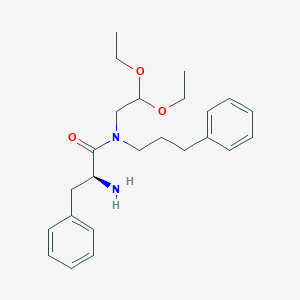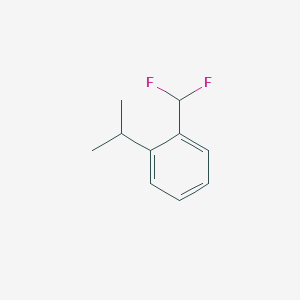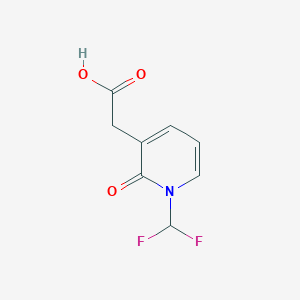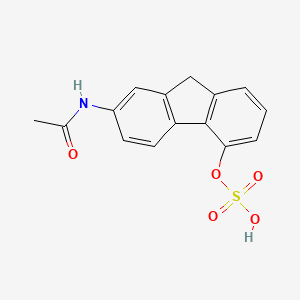
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-9H-fluoren-4-yl hydrogen sulfate typically involves the acylation of 9H-fluoren-4-amine with acetic anhydride, followed by sulfonation with sulfuric acid. The reaction conditions often include:
Acylation: The reaction is carried out in an inert atmosphere, usually under nitrogen, at a temperature range of 0-5°C to control the exothermic reaction.
Sulfonation: The sulfonation step involves the addition of concentrated sulfuric acid to the acylated product, followed by heating to 60-70°C to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acylation: Using large reactors with precise temperature control to ensure uniform acylation.
Continuous Sulfonation: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
Types of Reactions
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary products are amines and alcohols.
Substitution: The products vary depending on the nucleophile used but generally include substituted fluorenes.
科学研究应用
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 7-Acetamido-9H-fluoren-4-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Activation: It can also interact with cell surface receptors, triggering intracellular signaling cascades.
相似化合物的比较
Similar Compounds
7-Acetamido-9H-fluorene: Lacks the sulfate group, making it less soluble in water.
9H-Fluoren-4-amine: The parent amine compound, which is more reactive but less stable.
4-Acetamidobenzenesulfonic acid: Contains a similar acetamido group but is structurally different.
Uniqueness
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate is unique due to its combination of the acetamido and sulfate groups, which confer specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in various research applications where these properties are advantageous.
属性
CAS 编号 |
108620-52-6 |
|---|---|
分子式 |
C15H13NO5S |
分子量 |
319.3 g/mol |
IUPAC 名称 |
(7-acetamido-9H-fluoren-4-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(15(10)13)21-22(18,19)20/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19,20) |
InChI 键 |
PSEBYCYFTUXZNV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


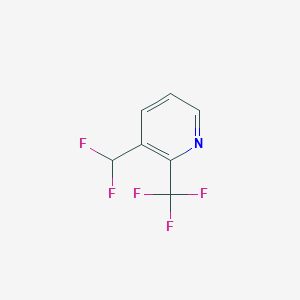
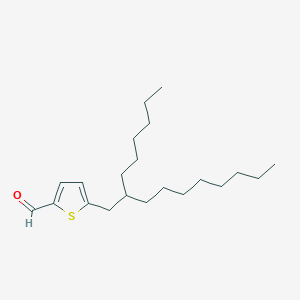
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)

